6-Bromo-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline
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Overview
Description
6-Bromo-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline is a heterocyclic compound that combines the structural features of pyrazole and quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of brominated phenyl derivatives and trifluoromethylated pyrazole intermediates, followed by cyclization to form the quinoline ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could produce various substituted quinolines.
Scientific Research Applications
6-Bromo-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of key biological processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
- 6-Bromo-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrimidine
Uniqueness
6-Bromo-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline is unique due to its specific combination of bromine, phenyl, and trifluoromethyl groups attached to the pyrazoloquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H9BrF3N3 |
---|---|
Molecular Weight |
392.2 g/mol |
IUPAC Name |
6-bromo-1-phenyl-3-(trifluoromethyl)pyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C17H9BrF3N3/c18-11-6-7-14-10(8-11)9-13-15(17(19,20)21)23-24(16(13)22-14)12-4-2-1-3-5-12/h1-9H |
InChI Key |
DIEKGWBCOLBIDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C4C=C(C=CC4=N3)Br)C(=N2)C(F)(F)F |
Origin of Product |
United States |
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